molecular formula C16H24N2O3S B3973548 N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide

Cat. No.: B3973548
M. Wt: 324.4 g/mol
InChI Key: FKHVHCPPLRDLQB-UHFFFAOYSA-N
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Description

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with an azepane ring, a phenyl group, and a methanesulfonamide moiety, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-14(16(19)17-12-8-3-4-9-13-17)18(22(2,20)21)15-10-6-5-7-11-15/h5-7,10-11,14H,3-4,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHVHCPPLRDLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions.

    Introduction of the Propanoyl Group: The azepane ring is then reacted with a propanoyl chloride derivative to introduce the 1-oxopropan-2-yl group.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride and aniline to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antibiotic and its ability to inhibit bacterial growth.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-phenylmethanes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide
Reactant of Route 2
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N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide

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